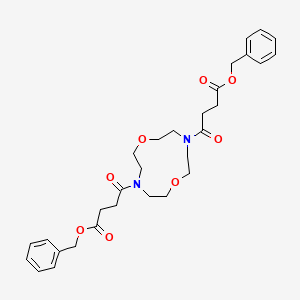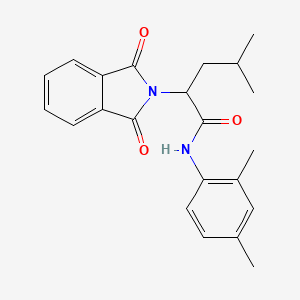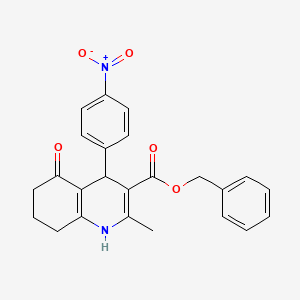
Dibenzyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is a complex organic compound with a unique structure that includes a diaza crown ether and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with dibenzyl oxalate under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dibenzyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Dibenzyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular targets and pathways, leading to its observed effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
Uniqueness
Dibenzyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is unique due to its specific structure that includes both diaza crown ether and ester functionalities. This combination allows it to form stable complexes and participate in a wide range of chemical reactions, making it versatile for various applications .
Propiedades
Fórmula molecular |
C30H38N2O8 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
benzyl 4-oxo-4-[10-(4-oxo-4-phenylmethoxybutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]butanoate |
InChI |
InChI=1S/C30H38N2O8/c33-27(11-13-29(35)39-23-25-7-3-1-4-8-25)31-15-19-37-21-17-32(18-22-38-20-16-31)28(34)12-14-30(36)40-24-26-9-5-2-6-10-26/h1-10H,11-24H2 |
Clave InChI |
BKKIEMHLCKCEHX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN(CCOCCN1C(=O)CCC(=O)OCC2=CC=CC=C2)C(=O)CCC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-](/img/structure/B11703408.png)
![N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide](/img/structure/B11703415.png)
![2-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11703419.png)
![N'-[(1E)-(2-methoxyphenyl)methylene]-1,1'-biphenyl-4-carbohydrazide](/img/structure/B11703424.png)
![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11703432.png)

![4-tert-butyl-N-(2,6-dimethylphenyl)-1-{methyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B11703440.png)
![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
![1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B11703442.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)
